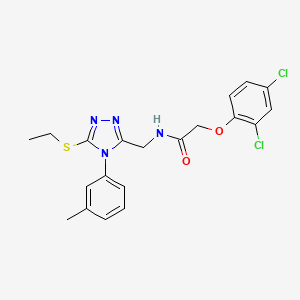
2-(2,4-dichlorophenoxy)-N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dichlorophenoxy)-N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H20Cl2N4O2S and its molecular weight is 451.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide , with CAS number 391952-61-7, is a synthetic derivative that exhibits notable biological activities, particularly in the fields of agriculture and medicine. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications.
- Molecular Formula : C20H20Cl2N4O2S
- Molecular Weight : 451.4 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazole moiety is known for its role in inhibiting certain enzymes and pathways involved in cell proliferation and survival. Research indicates that compounds containing triazole structures can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis.
Anticancer Activity
Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance:
- In vitro assays showed significant inhibition of cell proliferation in breast (MCF7), colon (HCT116), and prostate (PC3) cancer cell lines with IC50 values ranging from 0.67 µM to 1.95 µM .
- The compound was also evaluated for its ability to inhibit key signaling pathways associated with cancer progression, such as the EGFR and Src pathways.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In particular:
- It exhibited antibacterial activity against Xanthomonas oryzae, a pathogen affecting rice crops .
- The structure of the compound suggests potential fungicidal properties, which warrant further investigation into its efficacy against fungal pathogens.
Case Studies
- Anticancer Efficacy : A study conducted by Zhang et al. synthesized several derivatives based on the triazole scaffold and tested them against multiple cancer cell lines. The most potent derivative displayed an IC50 of 1.18 µM against HEPG2 liver cancer cells, outperforming traditional chemotherapeutics .
- Agricultural Applications : In agricultural trials, derivatives of this compound were tested for their nematicidal effects against Meloidogyne incognita. Results indicated moderate efficacy, suggesting potential as a biopesticide .
Research Findings Summary Table
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O2S/c1-3-29-20-25-24-18(26(20)15-6-4-5-13(2)9-15)11-23-19(27)12-28-17-8-7-14(21)10-16(17)22/h4-10H,3,11-12H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBKRZCCOQLONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














